![molecular formula C14H14ClN3O2S B5812581 N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are known to have a wide range of biological activities. CP-690,550 has been shown to have promising effects in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide selectively inhibits JAK3, which is involved in the signaling pathway of interleukin-2 (IL-2) and other cytokines. This leads to the inhibition of T-cell proliferation and activation, which are known to play a key role in autoimmune diseases. N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has also been shown to inhibit JAK1 and JAK2, which are involved in the signaling pathways of other cytokines, such as interferon-γ (IFN-γ) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation and prevent the progression of autoimmune diseases by inhibiting the activity of JAK enzymes. It can also inhibit T-cell proliferation and activation, which are known to play a key role in autoimmune diseases. N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been shown to have a good safety profile and can be well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. It has also been shown to have a good safety profile and can be well-tolerated by cells and animals. However, N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is to study its effects on other signaling pathways, such as the JAK-STAT pathway. Finally, there is a need to develop more selective inhibitors of JAK enzymes that can target specific cytokines and growth factors.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide involves several steps, starting from the reaction of 4-chloroaniline with 2,6-dimethylthiopyrimidine to form 4-chloro-N-(2,6-dimethylthiopyrimidin-4-yl)aniline. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-chloro-N-(2,6-dimethylthiopyrimidin-4-yl)phenylacetamide. Finally, this compound is hydrolyzed to obtain N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By doing so, it can reduce inflammation and prevent the progression of autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-7-13(18-14(16-9)21-2)20-8-12(19)17-11-5-3-10(15)4-6-11/h3-7H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBMZHHBZDOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
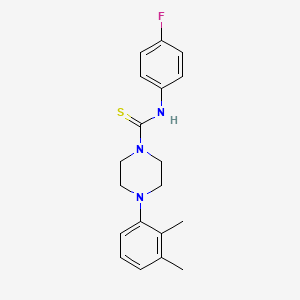
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)
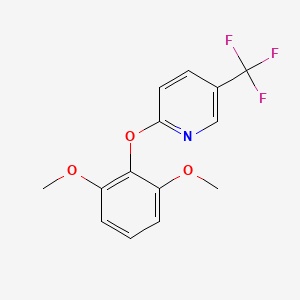
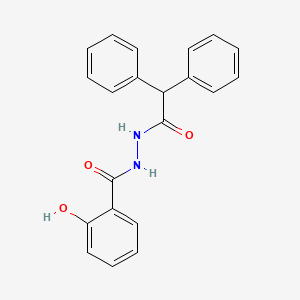
![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
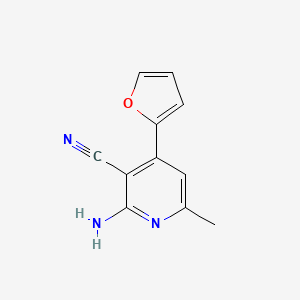
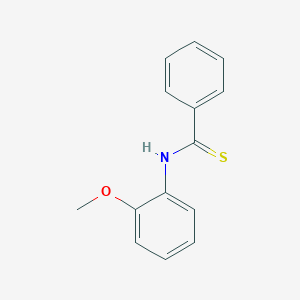
![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)